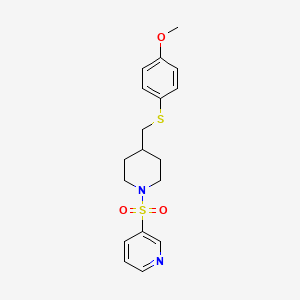

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

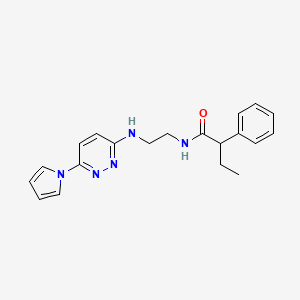

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine, also known as SMT C1100, is a small molecule inhibitor of the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane receptor that is involved in axon growth inhibition and has been implicated in the pathogenesis of various neurological disorders. SMT C1100 has shown promise as a potential therapeutic agent for these disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides, catalyzed by palladium. Notably, 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine serves as a valuable organoboron reagent in SM coupling reactions . Its key features include:

Radioligand Binding Studies

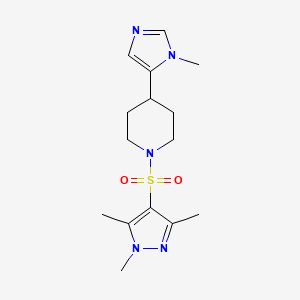

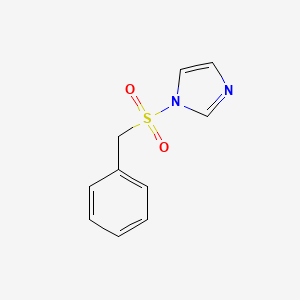

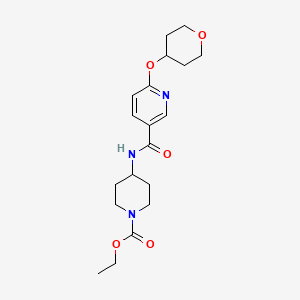

In autoradiography studies, a derivative of this compound—3-(Cyclopropylmethyl)-7-((4-(4-[11C]methoxyphenyl)piperidin-1-yl)sulfonyl)pyridine —showed moderate in vitro specific binding to metabotropic glutamate receptor subtype 2 (mGluR2) in rat brain tissue sections. Its heterogeneous distribution suggests potential applications in neuroimaging and drug development .

Antiviral Activity

Isatin derivatives containing a similar piperidine scaffold have demonstrated antiviral activity. For instance, compounds like methylthiazol-2(3H)-ylidene)hydrazineylidene)indolin-2-one exhibited promising HIV reverse transcriptase inhibition. Further exploration of 3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine derivatives may reveal additional antiviral properties .

Propiedades

IUPAC Name |

3-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-23-16-4-6-17(7-5-16)24-14-15-8-11-20(12-9-15)25(21,22)18-3-2-10-19-13-18/h2-7,10,13,15H,8-9,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNZJABWVGQLEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)

![3-[(4-methoxybenzoyl)amino]propanoic Acid](/img/structure/B2582600.png)

![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)

![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B2582612.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)